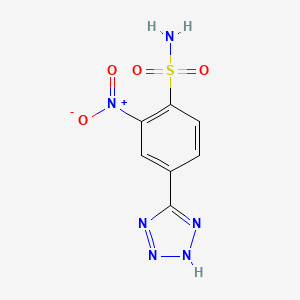

2-nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

2-nitro-4-(2H-tetrazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N6O4S/c8-18(16,17)6-2-1-4(3-5(6)13(14)15)7-9-11-12-10-7/h1-3H,(H2,8,16,17)(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZARUYJXDSAGSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNN=N2)[N+](=O)[O-])S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthetic Routes

Sequential Sulfonation and Nitration

The foundational approach begins with the sulfonation of benzene derivatives, followed by nitration and subsequent tetrazole ring formation.

Step 1: Sulfonation of Benzene

Benzene is reacted with chlorosulfonic acid under controlled conditions to yield benzene sulfonic acid, which is subsequently treated with ammonia to form benzene-1-sulfonamide.

Step 2: Nitration

The sulfonamide intermediate undergoes nitration using a mixture of concentrated nitric and sulfuric acids. The nitro group is introduced at position 2, guided by the meta-directing nature of the sulfonamide group. However, achieving ortho-nitration (position 2) requires precise temperature control (0–5°C) to minimize byproducts.

Step 3: Tetrazole Ring Formation

The critical step involves converting a nitrile precursor at position 4 into the tetrazole ring. This is achieved via a [2+3] cycloaddition reaction using sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 80–100°C for 24 hours.

Table 1: Reaction Conditions for Classical Synthesis

Modern Methodologies

Direct Tetrazole Functionalization

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance safety and efficiency during nitration and tetrazole cyclization. Key advantages include:

Challenges and Limitations

Regioselectivity in Nitration

The meta-directing effect of the sulfonamide group complicates ortho-nitration. Solutions include:

Tetrazole Ring Stability

The tetrazole moiety is sensitive to oxidative conditions, necessitating inert atmospheres (N₂ or Ar) during synthesis.

Chemical Reactions Analysis

Types of Reactions

2-nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, including energetic materials and polymers .

Mechanism of Action

The mechanism of action of 2-nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro and sulfonamide groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The tetrazole ring can also interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

- 2-nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

- 1,1′-dihydroxy-3,3′-dinitro-bis-1,2,4-triazole

- 1,1′-dihydroxy-5,5′-bistetrazole

Uniqueness

This compound is unique due to its combination of nitro, tetrazole, and sulfonamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a versatile scaffold for further modifications and applications in various fields .

Biological Activity

2-Nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H6N6O3S

- Molecular Weight : 218.22 g/mol

- CAS Number : 87693-28-5

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. The presence of the tetrazole ring enhances lipophilicity and membrane permeability, making it a promising candidate for drug development.

Anticancer Activity

Research indicates that compounds containing the tetrazole moiety exhibit significant anticancer properties. A study evaluated several derivatives against human cancer cell lines including prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7). The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent cytotoxic effects. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Nitro-Tetrazole Derivative | A549 | 0.054 |

| 2-Nitro-Tetrazole Derivative | HeLa | 0.048 |

These compounds induced apoptosis in cancer cells by activating caspase pathways and inhibiting tubulin assembly, which is crucial for cell division .

Cardiovascular Effects

Another area of investigation involves the cardiovascular effects of sulfonamide derivatives. A study using an isolated rat heart model assessed the impact on perfusion pressure and coronary resistance. The findings suggested that certain derivatives could act as endothelin receptor-A inhibitors, potentially reducing pulmonary vascular hypertension and cardiac hypertrophy:

| Group | Compound | Dose (nM) | Effect |

|---|---|---|---|

| I | Control | - | Baseline |

| II | Benzene Sulfonamide | 0.001 | Increased perfusion pressure |

| III | 2-Nitro Derivative | 0.001 | Decreased perfusion pressure |

The study concluded that the compound could modulate calcium channel activity, influencing vascular resistance .

Case Studies

- Cytotoxicity in Cancer Models : A series of experiments demonstrated that 2-nitro derivatives significantly inhibited cell proliferation in various cancer cell lines. The mechanism involved cell cycle arrest at the G2/M phase and subsequent apoptosis.

- Cardiovascular Studies : In vivo studies indicated that the compound could effectively reduce coronary resistance in animal models, suggesting a therapeutic potential for treating hypertension.

Pharmacokinetics

Pharmacokinetic studies using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of 2-nitro derivatives. These studies highlighted favorable permeability characteristics when evaluated against various cellular models .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the formation of the tetrazole ring. A common approach includes:

- Step 1 : Cyclization of nitriles or thiourea derivatives with sodium azide under acidic conditions to generate the tetrazole core .

- Step 2 : Sulfonamide coupling via reaction of a sulfonyl chloride intermediate with ammonia or amines.

- Step 3 : Nitration at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Optimization Tips : - Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC (C18 columns, UV detection at 254 nm) .

- Purify intermediates via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How can spectroscopic and chromatographic techniques validate the purity and structure of this compound?

- NMR Spectroscopy :

- IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M−H]⁻ ions matching the molecular weight (e.g., m/z 299.2 for C₇H₅N₅O₄S).

- HPLC : Use reverse-phase columns with acetonitrile/water mobile phases to assess purity (>95%) .

Q. What are the key chemical properties influencing reactivity, and how do functional groups (tetrazole, nitro, sulfonamide) dictate stability?

- Tetrazole Ring :

- Nitro Group :

- Electron-withdrawing effect activates the benzene ring for nucleophilic substitution but may lead to reduction (e.g., with Sn/HCl) to an amine.

- Sulfonamide :

- Hydrolytically stable under neutral conditions but degrades in strong acids/bases.

Stability Recommendations :

- Hydrolytically stable under neutral conditions but degrades in strong acids/bases.

- Store in amber vials at −20°C under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities and intermolecular interactions in this compound?

- Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Solution : Employ direct methods (SHELXT) and refine via SHELXL (anisotropic displacement parameters, hydrogen bonding constraints) .

- Key Insights :

- Software : Mercury (CCDC) for visualizing voids and packing motifs .

Q. What computational strategies predict the compound’s electronic properties and ligand-receptor interactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine HOMO-LUMO gaps (e.g., ~4.5 eV for nitro group electron withdrawal) .

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) via sulfonamide oxygen and tetrazole nitrogen interactions .

- MD Simulations : Assess solvation effects (water/octanol) to predict logP values (~1.8) and membrane permeability .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Case Study : Discrepancies in antimicrobial activity (MIC values) may arise from:

- Assay Variability : Standardize broth microdilution protocols (CLSI guidelines) and use reference strains (e.g., E. coli ATCC 25922).

- Solubility Issues : Pre-dissolve compounds in DMSO (<1% v/v) and confirm stability via LC-MS .

- Metabolite Interference : Perform metabolite profiling (e.g., CYP450 inhibition assays) to identify active derivatives .

Q. What strategies optimize regioselectivity in derivatization reactions of the tetrazole ring?

- Protection/Deprotection : Use trityl groups to block the 1H-tetrazole NH, enabling selective alkylation at N2 .

- Metal Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at C5 of the tetrazole .

- Microwave Assistance : Enhance reaction rates and selectivity (e.g., 100°C, 20 min) for sulfonamide alkylation .

Q. How does the compound’s solid-state behavior (polymorphism, hydration) impact formulation in drug delivery systems?

- Polymorph Screening : Use solvent evaporation (ethanol, acetone) to isolate Form I (monoclinic) and Form II (orthorhombic) .

- Hydration Studies : TGA/DSC analysis reveals weight loss steps (~100°C) indicating hydrate formation.

- Formulation Stability : Co-crystallize with excipients (e.g., PEG 6000) to enhance dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.